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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
stereoselective synthesis of key fragments of Amphidinolide F, a complex marine macrolide
with significant cytotoxic activity. The information presented is collated from various successful
synthetic campaigns, offering a valuable resource for researchers in natural product synthesis
and medicinal chemistry.

Introduction

Amphidinolide F is a structurally intricate 25-membered macrolide isolated from marine
dinoflagellates of the genus Amphidinium.[1] Its potent biological activities make it an attractive
target for total synthesis.[1][2] A convergent approach, involving the synthesis of several key
fragments that are later coupled, has been the most common strategy employed in its total
synthesis.[1][3][4] This document focuses on the stereoselective construction of these principal
fragments, highlighting the key reactions and providing detailed experimental procedures.

The synthesis of Amphidinolide F is typically dissected into several key fragments. Common
disconnection strategies lead to fragments such as C1-C9, C10-C17, and C18-C29, or
alternatively C1-C9, C10-C13, C14-C18, and C19-C29.[1][2][3] The stereoselective synthesis
of these fragments is crucial for the successful construction of the final natural product.
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Retrosynthetic Analysis of Amphidinolide F

A convergent synthesis strategy is often employed, breaking the complex macrolide into
smaller, more manageable fragments. A common approach involves the disconnection of the

macrocycle into three fragments of similar complexity.[3][5]
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Caption: A common retrosynthetic disconnection of Amphidinolide F.

Another successful strategy involves a four-fragment disconnection approach.[1][2]
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Caption: Four-fragment retrosynthetic strategy for Amphidinolide F.

Stereoselective Synthesis of Key Fragments

The C1-C9 fragment contains a stereochemically rich trans-2,5-disubstituted tetrahydrofuran
(THF) ring. Several methods have been developed for its stereoselective construction.

One notable method involves an intramolecular hetero-Michael cyclization.[6][7] This approach
has been shown to be highly diastereoselective.[7] Another powerful strategy utilizes an
oxonium ylide formation and rearrangement triggered by a rhodium carbenoid.[3][5]

Key Stereoselective Reactions for C1-C9 Fragment:

Key Reagents .
Diastereoselec

Reaction and o Yield Reference
. tivity
Conditions
Intramolecular TBAF, KOtBuU,
Hetero-Michael DMSO, H20, 18-  >20:1 (trans:cis) 74% [8]
Cyclization crown-6

) ) 1-sulfonyl-1,2,3-
Oxonium Ylide

triazole, High N/A [3]
Rearrangement

Rh2(OAc)a

] Crotylsilane,
[3+2] Annulation
) Ethyl glyoxalate, >20:1 82% [8]

Reaction

SnCla

Experimental Protocol: Intramolecular Hetero-Michael Cyclization[8]

This protocol describes the TBAF-mediated intramolecular hetero-Michael cyclization to form
the trans-2,5-disubstituted THF ring.

o Preparation of the acyclic precursor: The synthesis of the linear precursor is achieved
through standard organic transformations.
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o Cyclization: To a solution of the acyclic precursor in a mixture of DMSO and water is added
TBAF, KOtBu, and 18-crown-6.

» Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until
completion.

o Workup and Purification: The reaction is quenched with saturated aqueous NH4Cl and
extracted with an organic solvent. The combined organic layers are dried, concentrated, and
purified by flash column chromatography to afford the desired trans-2,5-disubstituted
tetrahydrofuran.
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Caption: Workflow for the synthesis of the C1-C9 fragment.

The C10-C17 fragment is often assembled using a highly diastereoselective aldol reaction to
control the stereochemistry.[3] An Evans-Tishchenko reduction of the resulting 3-hydroxyketone
can then be employed.[5]

Key Stereoselective Reactions for C10-C17 Fragment:

Key Reagents .
. Diastereoselec .
Reaction and . Yield Reference
. tivity
Conditions

) Boron enolate,
Boron-Mediated

] aldehyde with High N/A [3]
Aldol Reaction
1,4-control
Evans- ]
i Samarium ]

Tishchenko o High N/A [5]

] diiodide
Reduction
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Experimental Protocol: Boron-Mediated Aldol Reaction[3]

o Enolate Formation: The ketone is treated with a boron triflate and a tertiary amine base (e.g.,
diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature
to form the boron enolate.

» Aldol Addition: The aldehyde is added to the solution of the boron enolate at low
temperature.

e Reaction Monitoring and Workup: The reaction is stirred for a specified time and then
guenched, typically with a buffer solution. The product is extracted, and the organic layers
are combined, dried, and concentrated.

 Purification: The crude product is purified by flash chromatography to yield the desired [3-
hydroxyketone.

The C18-C29 fragment also features a trans-2,5-disubstituted THF ring. A common and
effective method for its construction is the intramolecular nucleophilic ring-opening of an
epoxide with a hydroxyl group under acidic conditions.[3] Another approach involves a
diastereoselective [3+2]-annulation reaction of an allylsilane.[9]

Key Stereoselective Reactions for C18-C29 Fragment and Analogs:
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Key Reagents

Diastereoselec

Reaction and . Yield Reference
. tivity
Conditions
Intramolecular Acidic conditions )
] ] High N/A [3]
Epoxide Opening (e.g., PPTS)
[3+2] Annulation Allylsilane, ethyl )
_ High N/A [9]
of Allylsilane glyoxylate
Aerobic Cobalt-
Catalyzed Co(acac)z, Oz, ] )
) >20:1 (trans:cis) High [6][7]
Alkenol PhSiHs
Cyclization
Horner- -
Wadsworth- ketophosphonate
N/A N/A [10]
Emmons , aldehyde, base
Olefination (e.g., KHMDS)

Experimental Protocol: Intramolecular Epoxide Opening|3]

e Precursor Synthesis: The hydroxy-epoxide precursor is synthesized through a multi-step

sequence.

e Cyclization: The hydroxy-epoxide is dissolved in a suitable solvent (e.g., methanol) and

treated with a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

e Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

e Workup and Purification: Upon completion, the reaction is quenched with a mild base (e.g.,

saturated NaHCOs solution), and the product is extracted. The combined organic extracts

are dried, concentrated, and purified by column chromatography to give the THF-containing

fragment.
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Caption: Workflow for the synthesis of the C18-C29 fragment.

Fragment Coupling Strategies

Once the key fragments are synthesized, they are coupled together to assemble the carbon
skeleton of Amphidinolide F. Common coupling reactions include Stille coupling, sulfone
alkylation/oxidative desulfurization, and dithiane alkylation.[1][2][3][11] The choice of coupling
strategy depends on the specific disconnection approach and the functional groups present in
the fragments.

Conclusion

The stereoselective construction of the fragments of Amphidinolide F relies on a range of
powerful and highly diastereoselective reactions. The protocols and data presented herein
provide a comprehensive overview of the key transformations employed in the synthesis of this
complex and biologically important natural product. These methods serve as a valuable guide
for chemists engaged in the synthesis of Amphidinolide F and other structurally related
polyketides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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